molecular formula C12H21N3O3S2 B6629910 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol

2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol

Cat. No. B6629910
M. Wt: 319.4 g/mol
InChI Key: MJIMMPBNGGSFLC-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol, also known as MPTP, is a chemical compound that has gained significant attention in scientific research. MPTP is a piperazine derivative and a selective antagonist of the 5-HT1A receptor. This compound has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology.

Mechanism of Action

2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol is a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is widely distributed in the central nervous system and is involved in the regulation of mood, anxiety, and stress. 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol binds to the 5-HT1A receptor and inhibits its activation, leading to a decrease in the release of serotonin and other neurotransmitters.
Biochemical and Physiological Effects
2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol has been shown to have various biochemical and physiological effects. In neuroscience, 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
In cancer research, 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol has also been shown to inhibit the expression of anti-apoptotic proteins and activate pro-apoptotic proteins.
In immunology, 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol has also been shown to promote the production of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-β (TGF-β).

Advantages and Limitations for Lab Experiments

2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol has several advantages for lab experiments. It is a well-characterized compound with known chemical properties and a well-established synthesis method. 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol is also readily available from commercial sources. In addition, 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol has been extensively studied in various fields, providing a wealth of information on its biochemical and physiological effects.
However, 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol is also sensitive to light and heat, which can cause degradation of the compound. In addition, 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol. In neuroscience, further studies are needed to elucidate the mechanism of action of 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol and its potential as a neuroprotective agent in neurodegenerative diseases. In cancer research, further studies are needed to investigate the efficacy of 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol as a chemosensitizer and its potential as a therapeutic agent for cancer. In immunology, further studies are needed to investigate the immunomodulatory effects of 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol and its potential as an immunosuppressive agent in transplantation. Finally, further studies are needed to optimize the synthesis and formulation of 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol for use in lab experiments and clinical trials.

Synthesis Methods

2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol can be synthesized through a multi-step process involving the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with sulfonyl chloride, followed by the reaction with piperazine and finally the reaction with 2-methyl-2-hydroxypropanal. The final product is purified through recrystallization to obtain pure 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol.

Scientific Research Applications

2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol has been used as a tool to study the mechanism of action of antidepressants and anxiolytics. 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol has also been studied for its potential as a neuroprotective agent in neurodegenerative diseases such as Parkinson's disease.
In cancer research, 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol has also been studied for its potential as a chemosensitizer, enhancing the efficacy of chemotherapy drugs.
In immunology, 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. 2-Methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol has also been studied for its potential as an immunosuppressive agent in transplantation.

properties

IUPAC Name

2-methyl-1-[4-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S2/c1-10-13-8-11(19-10)20(17,18)15-6-4-14(5-7-15)9-12(2,3)16/h8,16H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIMMPBNGGSFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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